molecular formula C15H12F3NO3 B14356961 N-(4-Hydroxy-3-methoxyphenyl)-2-(trifluoromethyl)benzamide CAS No. 90890-72-5

N-(4-Hydroxy-3-methoxyphenyl)-2-(trifluoromethyl)benzamide

Cat. No.: B14356961
CAS No.: 90890-72-5
M. Wt: 311.25 g/mol
InChI Key: ITNBPXXRADXDBD-UHFFFAOYSA-N
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Description

N-(4-Hydroxy-3-methoxyphenyl)-2-(trifluoromethyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Hydroxy-3-methoxyphenyl)-2-(trifluoromethyl)benzamide typically involves the reaction of 4-hydroxy-3-methoxyaniline with 2-(trifluoromethyl)benzoyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and real-time monitoring can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Hydroxy-3-methoxyphenyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of a quinone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

N-(4-Hydroxy-3-methoxyphenyl)-2-(trifluoromethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-Hydroxy-3-methoxyphenyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy and methoxy groups can form hydrogen bonds with active sites, while the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Hydroxyphenyl)-2-(trifluoromethyl)benzamide
  • N-(3-Methoxyphenyl)-2-(trifluoromethyl)benzamide
  • N-(4-Hydroxy-3-methoxyphenyl)-2-(methyl)benzamide

Uniqueness

N-(4-Hydroxy-3-methoxyphenyl)-2-(trifluoromethyl)benzamide stands out due to the presence of both hydroxy and methoxy groups on the phenyl ring, which can significantly influence its reactivity and interaction with biological targets. The trifluoromethyl group further enhances its chemical stability and lipophilicity, making it a versatile compound for various applications.

Properties

CAS No.

90890-72-5

Molecular Formula

C15H12F3NO3

Molecular Weight

311.25 g/mol

IUPAC Name

N-(4-hydroxy-3-methoxyphenyl)-2-(trifluoromethyl)benzamide

InChI

InChI=1S/C15H12F3NO3/c1-22-13-8-9(6-7-12(13)20)19-14(21)10-4-2-3-5-11(10)15(16,17)18/h2-8,20H,1H3,(H,19,21)

InChI Key

ITNBPXXRADXDBD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2C(F)(F)F)O

Origin of Product

United States

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